Template assisted lithium superoxide growth for lithium–oxygen batteries
Faraday Discussions Pub Date: 2023-08-17 DOI: 10.1039/D3FD00116D
Abstract
Developing batteries with energy densities comparable to internal combustion technology is essential for a worldwide transition to electrified transportation. Li–O2 batteries are seen as the ‘holy grail’ of battery technologies since they have the highest theoretical energy density of all battery technologies. Current lithium–oxygen (Li–O2) batteries suffer from large charge overpotentials related to the electronic resistivity of the insulating lithium peroxide (Li2O2) discharge product. One potential solution is the formation and stabilization of a lithium superoxide (LiO2) discharge intermediate that exhibits good electronic conductivity. However, LiO2 is reported to be unstable at ambient temperature despite its favorable formation energy at −1.0 eV per atom. In this paper – based on our recent work on the development of cathode materials for aprotic lithium oxygen batteries including two intermetallic compounds, LiIr3 and LiIr, that are found to form good template interfaces with LiO2 – a simple goodness of fit R factor to gauge how well a template surface structure can support LiO2 growth, is developed. The R factor is a quantitative measurement to calculate the geometric difference in the unit cells of specific Miller Index 2D planes of the template surface and LiO2. Using this as a guide, the R factors for LiIr3, LiIr, and La2NiO4+δ, are found to be good. This guide is attested by simple extension to other noble metal intermetallics with electrochemical cycling data including LiRh3, LiRh, and Li2Pd. Finally, the template concept is extended to main group elements and the R factors for LiO2 (111) and Li2Ca suggest that Li2Ca is a possible candidate for the template assisted LiO2 growth strategy.
Recommended Literature
- [1] Multi-dimensional deep learning drives efficient discovery of novel neuroprotective peptides from walnut protein isolates†
- [2] Domino reactions of rhodium(ii) carbenoids for alkaloid synthesis†
- [3] Ni nanocluster on modified CeO2–ZrO2 nanoporous composite for tri-reforming of methane
- [4] Quaternary ferrites by batch and continuous flow hydrothermal synthesis: a comparison†
- [5] Inside front cover
- [6] 53. Studies in the diazotisation and nitrosation of amines. Part V. The effect of lowering the dielectric constant of the reaction mixture
- [7] Improving LSPR sensing performance using multilayered composition graded Ag–Cu nanotriangle arrays†
- [8] The many faces of carbon in electrochemistry: general discussion
- [9] MoS2 armored polystyrene particles with a narrow size distribution via membrane-assisted Pickering emulsions for monolayer-shelled liquid marbles†
- [10] Effect of composition gradient on domain structure and piezoelectric properties in Mn-doped KNN single crystals†